Pyroxamide

概要

説明

Pyroxamide is a synthetic derivative of hydroxamic acid with notable antineoplastic properties. It functions primarily as an inhibitor of histone deacetylases, which are enzymes involved in the transcriptional regulation of genes. This compound has been investigated for its potential in treating various cancers, including leukemia, lymphoma, small intestine cancer, precancerous conditions, and myelodysplastic syndromes .

準備方法

Synthetic Routes and Reaction Conditions: Pyroxamide can be synthesized through a series of chemical reactions involving the formation of an amide bond. One common method involves the reaction of suberoyl chloride with 3-aminopyridine in the presence of a base, followed by the addition of hydroxylamine to form the hydroxamic acid moiety .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

化学反応の分析

Types of Reactions: Pyroxamide primarily undergoes reactions typical of hydroxamic acids and amides. These include:

Oxidation: this compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or pyridine derivatives.

科学的研究の応用

Pyroxamide is a hybrid polar compound and a member of a class of compounds currently under development as an anticancer agent . It functions as a potent inhibitor of histone deacetylases (HDACs) and has demonstrated the ability to induce differentiation and/or apoptosis in various transformed cells .

Scientific Research Applications

This compound has been investigated for its potential in treating malignancies due to its ability to inhibit transformed cell growth . Research indicates that this compound induces terminal differentiation in murine erythroleukemia (MEL) cells and causes growth inhibition via cell cycle arrest or apoptosis in MEL, prostate carcinoma, bladder carcinoma, and neuroblastoma cells .

Preclinical Studies

- In vitro studies this compound induces growth suppression and cell death in human rhabdomyosarcoma (RMS) cells in vitro .

- In vivo studies Administration of this compound (100 or 200 mg/kg/day) to nude mice significantly suppressed the growth of s.c. CWR22 prostate cancer xenografts .

Clinical Trials

This compound has been used in trials for treating Leukemia, Lymphoma, Small Intestine Cancer, Precancerous Condition, and Myelodysplastic Syndromes .

Comparison with Other HDAC Inhibitors

In a study employing virtual screening of drugs, this compound was used as a reference HDAC1 inhibitor, demonstrating a binding affinity of -5.9 kcal/mol . Another novel HDACI, Scriptaid, was identified using a high-throughput system. Scriptaid has a common structure with trichostatin A (TSA) and suberoylanilide hydroxamic acid (SAHA) .

Potential Impacts

作用機序

Pyroxamide exerts its effects primarily through the inhibition of histone deacetylases, leading to the accumulation of acetylated histones. This results in the modulation of chromatin structure and the transcriptional activation of genes involved in cell cycle regulation and apoptosis . The induction of the cell cycle regulator p21/WAF1 is one of the key mechanisms by which this compound inhibits tumor cell growth .

類似化合物との比較

Suberoylanilide hydroxamic acid (SAHA): Like pyroxamide, SAHA is a histone deacetylase inhibitor with antineoplastic properties.

Cyclohexylmethyl hydroxamic acid (CBHA): Another histone deacetylase inhibitor with similar mechanisms of action and therapeutic potential.

Uniqueness of this compound: this compound is distinguished by its enhanced solubility in aqueous solutions compared to other histone deacetylase inhibitors like SAHA and CBHA. This property makes it more suitable for certain therapeutic applications and easier to formulate for clinical use .

生物活性

Pyroxamide, chemically known as suberoyl-3-aminopyridineamide hydroxamic acid, is a compound that has garnered attention for its biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into the compound's mechanisms of action, its effects on various cancer cell lines, and its potential therapeutic applications.

This compound functions primarily as an HDAC inhibitor, which plays a crucial role in regulating gene expression through histone acetylation. By inhibiting HDAC1, this compound promotes the accumulation of acetylated core histones, leading to altered gene expression patterns associated with cell differentiation and apoptosis in cancer cells.

Key Findings:

- HDAC Inhibition : this compound exhibits potent inhibition of HDAC1 with an ID50 of approximately 100 nM .

- Induction of Differentiation and Apoptosis : In murine erythroleukemia (MEL) cells, this compound induced terminal differentiation and inhibited growth through cell cycle arrest and apoptosis .

Biological Activity in Cancer Models

Research has demonstrated this compound's efficacy against various cancer types, including prostate carcinoma, bladder carcinoma, and neuroblastoma.

In Vitro Studies:

- Cell Lines Tested : this compound was tested on MEL cells and human cancer cell lines.

- Results : At micromolar concentrations, it induced significant growth inhibition and apoptosis .

In Vivo Studies:

- Xenograft Models : Administration of this compound (100 or 200 mg/kg/day) in nude mice resulted in significant suppression of CWR22 prostate cancer xenografts without notable toxicity .

- Biomarkers : Despite effective tumor growth inhibition, serum prostate-specific antigen (PSA) levels did not show significant differences between treated and control groups, indicating a need for further investigation into the biomarker response .

Binding Affinity and Structural Studies

Recent studies have utilized molecular dynamics simulations to assess the binding affinity of this compound to HDAC1. The binding affinity was reported at -5.9 kcal/mol, indicating a strong interaction that stabilizes the HDAC1 complex .

Table 1: Binding Affinity Comparisons

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -5.9 |

| Alectinib | -9.4 |

This data suggests that while Alectinib shows a higher binding affinity, this compound remains a significant candidate for further exploration in HDAC inhibition.

Case Studies

Several case studies illustrate the potential application of this compound in cancer therapeutics:

- Prostate Cancer Treatment : A study demonstrated that this compound could significantly inhibit the growth of prostate cancer cells while inducing differentiation markers such as p21/WAF1 .

- Combination Therapies : Ongoing research is evaluating the effectiveness of this compound in combination with other chemotherapeutic agents to enhance overall treatment efficacy.

特性

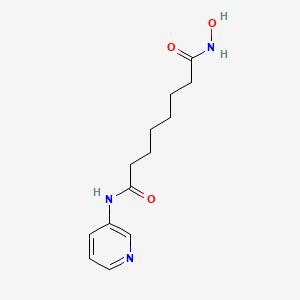

IUPAC Name |

N'-hydroxy-N-pyridin-3-yloctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c17-12(15-11-6-5-9-14-10-11)7-3-1-2-4-8-13(18)16-19/h5-6,9-10,19H,1-4,7-8H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJGLFIIZFVFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191595 | |

| Record name | Pyroxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382180-17-8 | |

| Record name | Pyroxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382180178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyroxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 382180-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N86DSS23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。